molecular formula C33H47F5O4S B1450655 (7a,17b)-7-7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10)-triene-3,17-diol 17-acetate CAS No. 261506-24-5

(7a,17b)-7-7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10)-triene-3,17-diol 17-acetate

Cat. No.: B1450655
CAS No.: 261506-24-5
M. Wt: 634.8 g/mol
InChI Key: NKMZMHFRFCORPX-QGPVLTSPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(7a,17b)-7-7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10)-triene-3,17-diol 17-acetate” is a heterocyclic organic compound with the CAS number 261506-24-5 . It is an impurity of Fulvestrant , a novel steroidal estrogen antagonist reported to lack any partial agonist activity .

Scientific Research Applications

Antiestrogen Properties in Breast Cancer Research

This compound, as a derivative of 16α-fluoroestradiol, has been studied for its powerful antiestrogen properties, particularly in the context of breast cancer. Its pharmaceutical attributes make it a promising candidate for endocrine therapy of estrogen receptor (ER) positive breast cancer. Additionally, derivatives of this compound have potential applications in positron emission tomography (PET) for imaging ER densities in breast tumors (Seimbille, Bénard, & Lier, 2002).

Relevance in Estrogen Receptor Modulation

Studies have shown that this compound, known as ICI 182,780 or Faslodex™, plays a significant role in the modulation of estrogen receptors. It is used to understand the estrogen-like effects of certain compounds and their mediation primarily through estrogen receptors. This research has implications in developing therapeutic strategies against diseases influenced by estrogen receptor activity (Wang, Weber, Lou, & Proksch, 2006).

Application in Nanomedicine

Research into the interaction of this compound with gold nanoparticles in breast cancer cells has provided insights into potential combined nanotherapies and hormone therapies for breast cancer. The compound has been observed to enhance gold nanoparticle incorporation in MCF-7 breast cancer cells, suggesting new avenues for targeted cancer therapies (Lara-Cruz et al., 2019).

Mechanism of Action

Future Directions

Given that this compound is an impurity of Fulvestrant , future research might focus on improving the synthesis process of Fulvestrant to minimize the production of this impurity. Additionally, research could also explore the potential uses of this compound, given its structural similarity to Fulvestrant.

Biochemical Analysis

Biochemical Properties

(7a,17b)-7-7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10)-triene-3,17-diol 17-acetate plays a significant role in biochemical reactions due to its structural similarity to natural estrogens. It interacts with estrogen receptors, influencing their activity and modulating gene expression. This compound also interacts with enzymes involved in steroid metabolism, such as aromatase and 17β-hydroxysteroid dehydrogenase, affecting the synthesis and degradation of other steroid hormones .

Cellular Effects

The effects of this compound on various cell types include modulation of cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to influence the proliferation and differentiation of hormone-responsive cells, such as breast cancer cells, by binding to estrogen receptors and altering the expression of target genes. Additionally, it affects cellular metabolism by modulating the activity of enzymes involved in steroid biosynthesis and degradation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with estrogen receptors. This binding leads to conformational changes in the receptor, facilitating the recruitment of coactivators or corepressors and ultimately influencing gene transcription . The compound also inhibits or activates specific enzymes, such as aromatase, which plays a crucial role in estrogen biosynthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other biomolecules . Long-term exposure to this compound in in vitro and in vivo studies has shown sustained effects on cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of hormone levels and improved metabolic function . At high doses, it can cause toxic or adverse effects, including disruption of endocrine function and liver toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to steroid metabolism. It interacts with enzymes such as aromatase and 17β-hydroxysteroid dehydrogenase, influencing the synthesis and degradation of estrogens and other steroid hormones . These interactions can affect metabolic flux and the levels of specific metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects . The localization of this compound can influence its activity and interactions with other biomolecules within the cell.

Properties

IUPAC Name

[(7R,8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-7-[9-(3,3,4,4,4-pentafluorobutylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H47F5O4S/c1-22(39)42-29-14-13-28-30-23(20-24-21-25(40)11-12-26(24)27(30)15-16-31(28,29)2)10-8-6-4-3-5-7-9-18-43(41)19-17-32(34,35)33(36,37)38/h11-12,21,23,27-30,40H,3-10,13-20H2,1-2H3/t23-,27-,28+,29+,30-,31+,43?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMZMHFRFCORPX-QGPVLTSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCC(C(F)(F)F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCC(C(F)(F)F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H47F5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7a,17b)-7-7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10)-triene-3,17-diol 17-acetate
Reactant of Route 2
(7a,17b)-7-7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10)-triene-3,17-diol 17-acetate
Reactant of Route 3
(7a,17b)-7-7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10)-triene-3,17-diol 17-acetate
Reactant of Route 4
(7a,17b)-7-7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10)-triene-3,17-diol 17-acetate
Reactant of Route 5
(7a,17b)-7-7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10)-triene-3,17-diol 17-acetate
Reactant of Route 6
(7a,17b)-7-7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10)-triene-3,17-diol 17-acetate

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